N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound is a 1,3,4-oxadiazole derivative featuring a 2,3-dihydro-1,4-benzodioxine scaffold linked to a 4-methoxyphenyl substituent via the oxadiazole ring. Its molecular formula is C₁₈H₁₅N₃O₅, with a molecular weight of 353.33 g/mol . It is structurally characterized by:
- A 1,3,4-oxadiazole core (a five-membered heterocycle with two nitrogen atoms and one oxygen atom).
- A 4-methoxyphenyl group at the 5-position of the oxadiazole, which may influence electronic properties and binding affinity.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)17-20-21-18(26-17)19-16(22)12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOUQTLBSLOSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 472.5 g/mol. It features a complex structure that includes an oxadiazole ring and a benzodioxine moiety, which are known for their roles in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound were evaluated against various cancer cell lines. A notable study reported that substituted oxadiazoles exhibited IC50 values ranging from 0.67 to 1.18 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | PC-3 | 0.67 | |
| Compound B | HCT-116 | 0.80 | |
| Compound C | ACHN | 0.87 | |
| N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-... | Various | TBD | Current Study |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as EGFR and Src kinases. For example, a derivative was shown to inhibit EGFR with an IC50 of 0.24 µM and Src with an IC50 of 0.96 µM . This suggests that N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-... may similarly interact with these targets.
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Zhang et al. (2023) synthesized various oxadiazole derivatives and tested their anticancer activity using TRAP PCR-ELISA assays. The most potent compound demonstrated significant inhibition across multiple cancer cell lines .
- Arafa et al. evaluated several derivatives for cytotoxicity using MTT assays and found promising results against leukemia and breast cancer cell lines .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-... indicates favorable properties for drug development:
- LogP : 3.457 (indicating moderate lipophilicity)
- Water Solubility : LogSw -3.64 (suggesting limited solubility)
These properties suggest that while the compound may be effective in targeting specific pathways, its solubility could pose challenges for formulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substitutions on the Oxadiazole Ring
The target compound’s bioactivity and physicochemical properties are influenced by substituents on the oxadiazole ring. Below is a comparison with analogs:
Functional Group Variations
Sulfonamide vs. Carboxamide Linkage :
The compound N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-2-[(4-Methoxyphenyl)Sulfonyl]Acetamide (C₁₉H₁₇N₃O₇S, 431.42 g/mol) replaces the benzodioxine-carboxamide with a sulfonylacetamide group. This substitution increases molecular weight and introduces a sulfonyl moiety, which may enhance solubility or target sulfhydryl-containing enzymes .Antifungal 1,3,4-Oxadiazoles :
Compounds like LMM5 (C₂₈H₂₆N₄O₅S) and LMM11 (C₂₃H₂₆N₄O₅S) feature sulfamoylbenzamide groups instead of benzodioxine-carboxamide. These analogs exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting that the target compound’s benzodioxine-carboxamide scaffold may lack this mechanism .
Research Findings and Implications
Structural Trends :
- Gaps in Knowledge: No direct bioactivity data (e.g., IC₅₀, MIC) are available for the target compound in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
